

# Teratogenic effects of Anagyrine in livestock

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Anagyrin**

Cat. No.: **B10820441**

[Get Quote](#)

An In-depth Technical Guide on the Teratogenic Effects of **Anagyrine** in Livestock

### Introduction

**Anagyrine** is a quinolizidine alkaloid identified as a potent teratogen responsible for significant economic losses in the livestock industry.<sup>[1][2][3]</sup> First isolated in 1885 from *Anagyris foetida*, this compound is notably present in numerous species of the plant genus *Lupinus* (lupines), which are prevalent on rangelands in western North America.<sup>[1][4]</sup> Ingestion of **anagyrine**-containing lupines by pregnant livestock, particularly cattle, during specific periods of gestation can lead to a constellation of birth defects collectively known as "crooked calf disease".<sup>[3][5][6]</sup> This condition is characterized by severe skeletal malformations and cleft palate.<sup>[1][7]</sup>

The study of plant-induced teratogenesis in livestock, such as that caused by **anagyrine**, provides a valuable animal model for understanding developmental biology and the mechanisms underlying certain human congenital conditions.<sup>[2]</sup> This technical guide offers a comprehensive overview of the teratogenic effects of **anagyrine**, targeting an audience of researchers, scientists, and drug development professionals. It details the mechanism of action, susceptible species, clinical signs, quantitative exposure data, and key experimental protocols used in its study.

### Mechanism of Teratogenicity: Inhibition of Fetal Movement

The primary mechanism by which **anagyrine** exerts its teratogenic effects is through the inhibition of normal fetal movement in utero.<sup>[1][3][5][6]</sup> The developing fetus requires periodic movement for the proper formation of the musculoskeletal system. When fetal activity is

suppressed for extended periods during critical developmental windows, it can result in fixed, abnormal positioning and subsequent growth deformities.[1][4]

**Anagyrine**'s effect is mediated through its interaction with nicotinic acetylcholine receptors (nAChRs).[8] Initially, it was hypothesized that **anagyrine** required metabolic conversion in the cow to a piperidine alkaloid to become active.[9][10][11] However, more recent in vitro research has demonstrated that **anagyrine** can directly act on nAChRs without prior metabolism.[10][11][12] Specifically, **anagyrine** functions as a potent desensitizer of nAChRs, particularly the fetal muscle-type and autonomic subtypes.[8][10][11] It acts as a partial agonist, causing an initial activation followed by a prolonged period of receptor desensitization, which effectively blocks further signaling and leads to a sedative effect on the fetus, thereby reducing movement.[4][9][10]

#### Susceptible Species and Critical Exposure Period

Cattle are the primary livestock species affected by **anagyrine**-induced teratogenesis, leading to "crooked calf disease".[3][6] Goats are also susceptible to similar skeletal defects from teratogenic alkaloids.[6] Research has identified breed-specific differences in susceptibility; for instance, Angus heifers have been shown to be more sensitive than Holstein heifers, exhibiting a more significant reduction in fetal movement and differences in **anagyrine**'s elimination half-life.[13]

The timing of exposure is a critical determinant of teratogenic outcomes. The susceptible gestational period for cattle is between 40 and 100 days of gestation, with a period of heightened susceptibility identified between days 40 and 70.[1][3][6][14] Exposure to **anagyrine**-containing lupines during this window of organogenesis and musculoskeletal development can result in the characteristic deformities.[6] Management strategies for at-risk herds often focus on preventing grazing on lupine-infested pastures during this critical timeframe.[7]

#### Clinical Manifestations: Crooked Calf Disease

The clinical presentation of **anagyrine** teratogenicity is a consistent pattern of congenital anomalies referred to as crooked calf disease.[1][3] The severity of the defects can vary widely, from mild limb abnormalities to severe malformations that are incompatible with life.[1] Calves with severe deformities are often unable to stand or nurse and are humanely euthanized.[1]

The specific defects observed include:

- Arthrogryposis: Permanent flexure or contracture of the joints, particularly in the forelimbs, often affecting both the elbow and carpal joints.[1][2][4]
- Spinal Column Deformities: This includes torticollis (twisting of the neck), scoliosis (lateral curvature of the spine), and kyphosis (dorsal curvature, or "humpback").[1][2][4]
- Cleft Palate: A fissure in the roof of the mouth, which is a variable finding in this syndrome.[1][6][7]

## Data Presentation

### Table 1: Anagyrine-Containing Lupinus Species and Teratogenic Potential

| Lupinus Species        | Common Name      | Anagyrine Presence | Teratogenic Potential Notes                                           | Reference(s) |
|------------------------|------------------|--------------------|-----------------------------------------------------------------------|--------------|
| <i>L. leucophyllus</i> | Velvet Lupine    | Contains anagyrine | A dominant species on ranges with high risk for crooked calf disease. | [1][3][5]    |
| <i>L. sulphureus</i>   | Sulphur Lupine   | Contains anagyrine | Implicated in large calf losses; seed pods can be high in anagyrine.  | [3][7][15]   |
| <i>L. sericeus</i>     | Silky Lupine     | Variable           | Some collections contain teratogenic levels, while others do not.     | [1][3][16]   |
| <i>L. caudatus</i>     | Tailcup Lupine   | Contains anagyrine | One of the first species identified as causing crooked calf disease.  | [6][16]      |
| <i>L. latifolius</i>   | Broadleaf Lupine | Contains anagyrine | Listed among species with potentially teratogenic concentrations.     | [1]          |
| <i>L. polyphyllus</i>  | Bigleaf Lupine   | Contains anagyrine | Listed among species with potentially teratogenic concentrations.     | [1]          |

|              |                |                    |                                                                   |     |
|--------------|----------------|--------------------|-------------------------------------------------------------------|-----|
| L. argenteus | Silvery Lupine | Contains anagyrine | Listed among species with potentially teratogenic concentrations. | [1] |
|--------------|----------------|--------------------|-------------------------------------------------------------------|-----|

Note: Botanical classification alone is insufficient to determine teratogenicity; chemical analysis is required as alkaloid profiles are highly variable.[17]

**Table 2: Anagyrine Dose-Response and Critical Exposure Data in Cattle**

| Parameter                         | Value / Range     | Description                                                                            | Reference(s)   |
|-----------------------------------|-------------------|----------------------------------------------------------------------------------------|----------------|
| Critical Gestational Period       | 40 - 100 days     | The window during which the bovine fetus is susceptible to anagyrine-induced defects.  | [3][6][7]      |
| High Susceptibility Period        | 40 - 70 days      | A more refined window of greatest risk within the critical period.                     | [1][6][14][18] |
| Teratogenic Dose (Plant Material) | 1.44 g/kg         | An early reported threshold level of anagyrine in plant material considered hazardous. | [4][16]        |
| Experimental Dosing               | 2.0 - 2.5 g/kg BW | Doses of dry, ground lupine plant used in pharmacokinetic and fetal movement studies.  | [19]           |

**Table 3: Pharmacokinetic Parameters of Anagyrine in Cattle**

| Parameter                                 | Value / Observation                          | Conditions                                                                               | Reference(s) |
|-------------------------------------------|----------------------------------------------|------------------------------------------------------------------------------------------|--------------|
| Time to Peak Serum Conc. (Cmax)           | 2 - 12 hours                                 | Varies significantly with the body condition of the cow.                                 | [19]         |
| Influence of Body Condition               | Higher Cmax in high body condition cows      | High body condition cows showed greater peak serum concentrations of anagyrine.          | [19]         |
| Elimination Half-Life (t <sub>1/2</sub> ) | ~30 - 35 hours (for 5 half-lives)            | General elimination time from serum.                                                     | [8][13]      |
| Breed Differences (t <sub>1/2</sub> )     | Angus: 5.6 ± 0.5 h;<br>Holstein: 3.7 ± 0.6 h | Angus heifers showed a significantly longer elimination half-life than Holstein heifers. |              |
| Absorption                                | Rapid                                        | Anagyrine is rapidly absorbed from the rumen and appears quickly in blood plasma.        | [13]         |

**Table 4: In Vitro Activity of Anagyrine at Nicotinic Acetylcholine Receptors (nAChRs)**

| Cell Line | nAChR Subtype                        | Parameter | Value (μM) | Description                                                                              | Reference(s) |
|-----------|--------------------------------------|-----------|------------|------------------------------------------------------------------------------------------|--------------|
| SH-SY5Y   | Autonomic (e.g., $\alpha 3\beta 4$ ) | EC50      | 4.2        | Effective concentration for 50% maximal activation. Anagyrine acts as a partial agonist. | [8][10]      |
| SH-SY5Y   | Autonomic (e.g., $\alpha 3\beta 4$ ) | DC50      | 6.9        | Concentration for 50% desensitization of the receptor response to acetylcholine.         | [8][10]      |
| TE-671    | Fetal Muscle-type                    | EC50      | 231        | Effective concentration for 50% maximal activation.                                      | [8][10]      |
| TE-671    | Fetal Muscle-type                    | DC50      | 139        | Concentration for 50% desensitization of the receptor response to acetylcholine.         | [8][10]      |

## Experimental Protocols

### Livestock Dosing and Teratogenicity Assessment

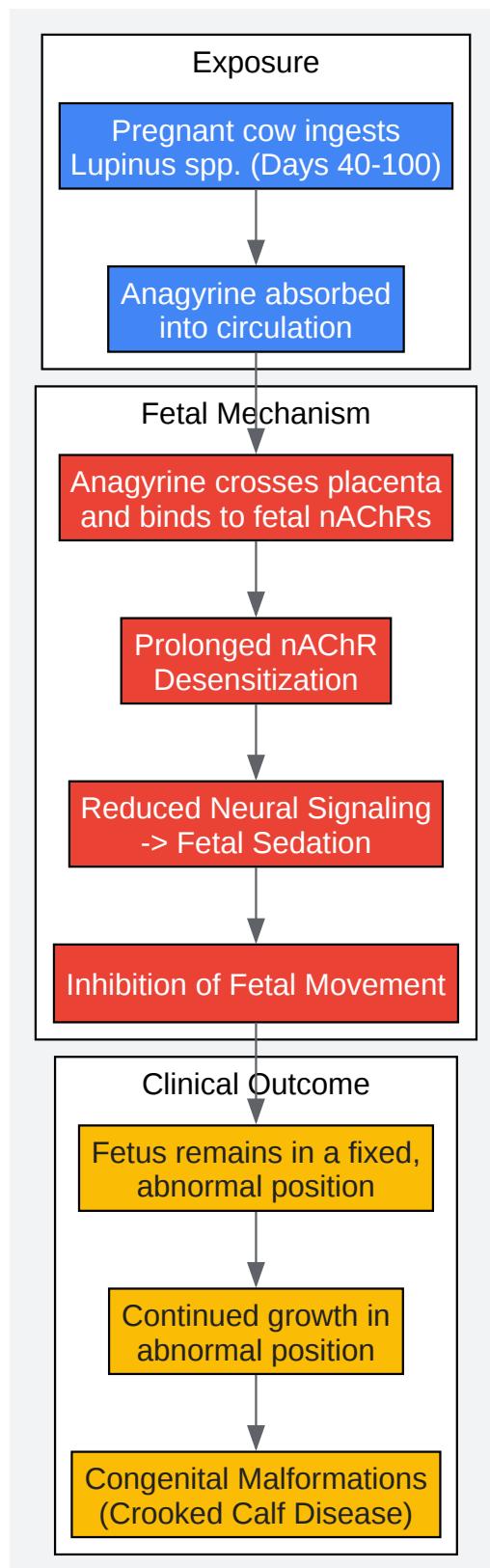
This protocol outlines a typical in vivo study to confirm the teratogenic potential of a lupine species.

- Animal Model: Time-bred pregnant cows or heifers (e.g., Angus, Holstein) of known gestational age.[13][20]
- Test Material: Dried, ground plant material from the suspect Lupinus species.
- Dosing Regimen:
  - Calculate the dose based on the animal's body weight (e.g., 2.0 g/kg BW).[19]
  - Administer the ground plant material via oral gavage. This ensures the delivery of a precise dose.
  - Dosing is conducted daily for a specified period during the critical gestational window (e.g., days 40-70).
- Monitoring:
  - Clinical Signs: Observe the dam for any signs of acute toxicity (e.g., nervousness, salivation, ataxia).[4]
  - Fetal Movement: Utilize real-time ultrasonography to monitor and quantify fetal movements before, during, and after the dosing period. Record the number of distinct movements over a set time interval (e.g., 5 minutes).[8]
- Endpoint Assessment:
  - Allow pregnancies to proceed to term.
  - At birth, perform a thorough gross pathological examination of each calf, documenting any congenital abnormalities, with particular attention to the limbs, spine, neck, and palate.[21]

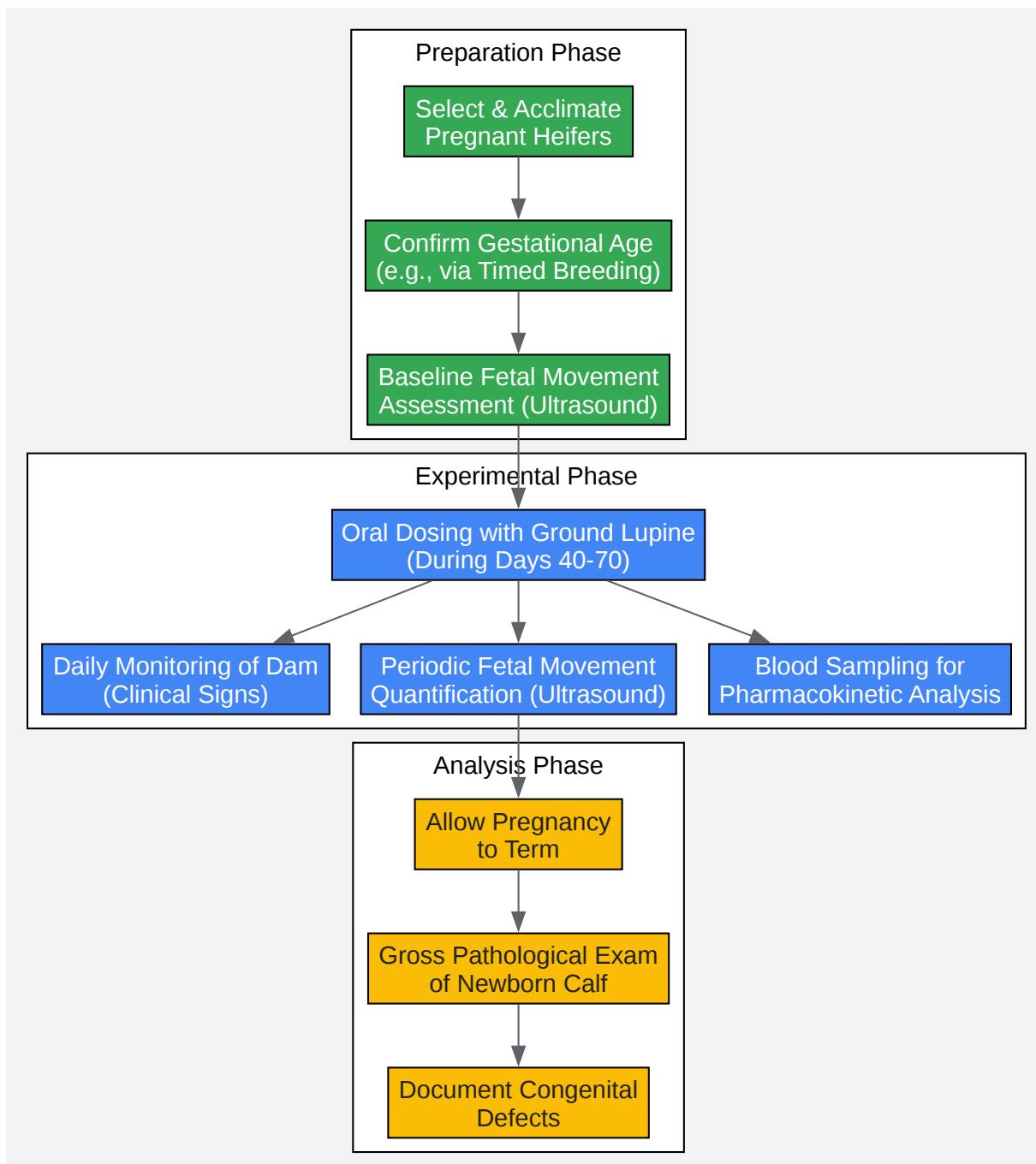
## In Vitro nAChR Activation and Desensitization Assay

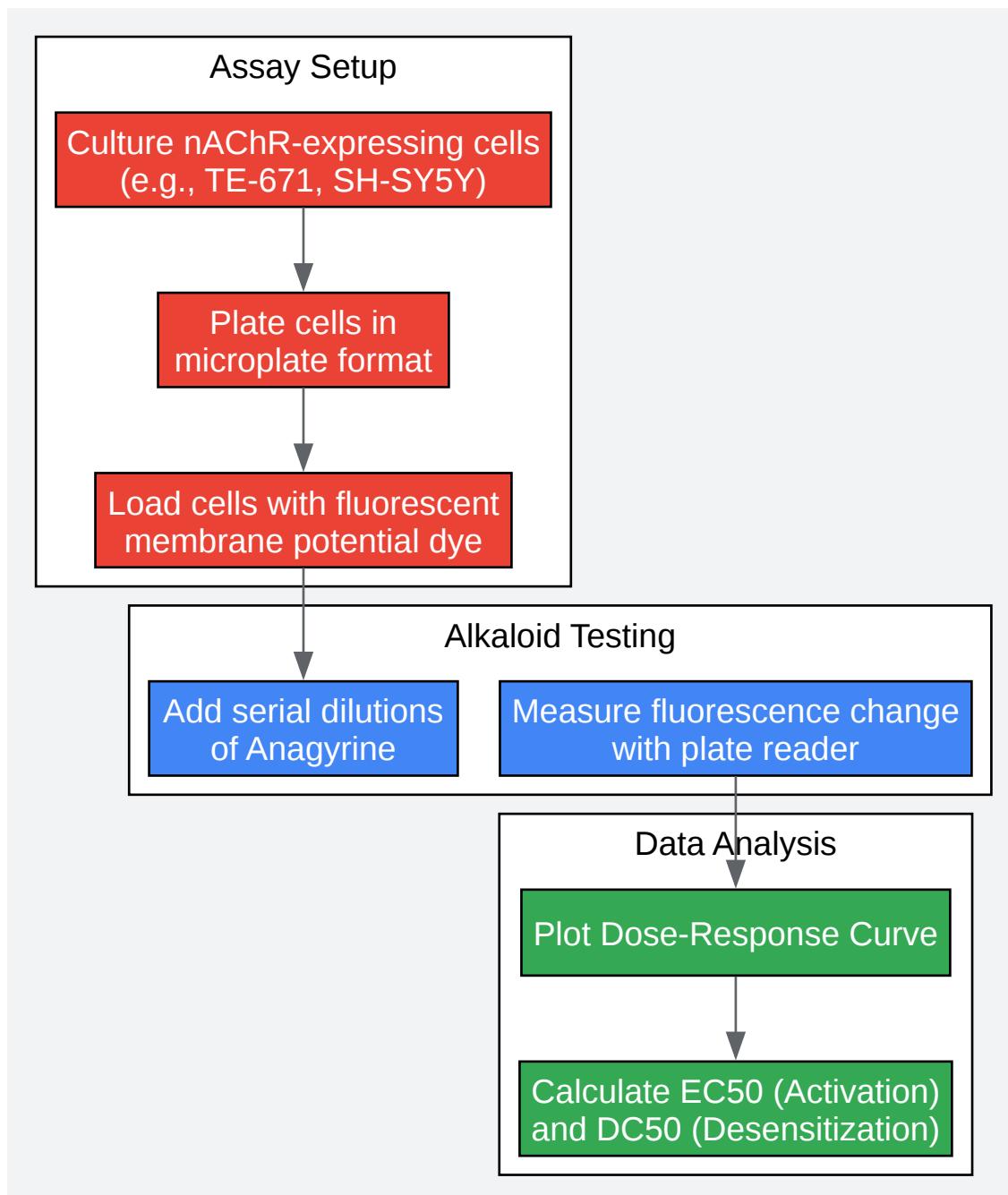
This protocol is used to determine the direct action of alkaloids on specific nAChR subtypes. [10][11]

- Cell Lines:
  - TE-671 cells: Express the human fetal muscle-type nAChR.[10][22]
  - SH-SY5Y cells: Predominantly express autonomic-type nAChRs.[10][22]
- Methodology:
  - Cell Culture: Culture cells to an appropriate confluence in microplates.
  - Membrane Potential Dye: Load the cells with a fluorescent membrane potential-sensing dye. Changes in membrane potential upon receptor activation cause a change in fluorescence intensity.
  - Alkaloid Exposure (Activation - EC50): Add the test alkaloid (**anagyrine**) in logarithmically increasing concentrations to the wells. Measure the resulting fluorescence change to determine the agonist activity.
  - Alkaloid Exposure (Desensitization - DC50): Pre-incubate the cells with increasing concentrations of the test alkaloid. Then, add a fixed concentration of a full agonist (e.g., acetylcholine) and measure the cellular response. A reduced response indicates receptor desensitization.[10]
  - Data Analysis: Plot the fluorescence response against the alkaloid concentration. Use non-linear regression to calculate the EC50 (for activation) and DC50 (for desensitization) values.


## Alkaloid Quantification in Biological Matrices

This protocol describes the analysis of **anagyrine** in plant and serum samples.


- Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[9][23][24]
- Sample Preparation (Plant Material):
  - Dry and grind the plant sample to a fine powder.


- Perform a solvent extraction, typically using an acidified methanol/water solution, to isolate the alkaloids.[23]
- Filter and concentrate the extract prior to analysis.
- Sample Preparation (Serum):
  - Collect blood samples via jugular venipuncture at timed intervals following dosing.[19]
  - Separate serum via centrifugation.
  - Perform a solid-phase or liquid-liquid extraction to isolate the alkaloids from the complex serum matrix.
- Analysis:
  - Inject the prepared extract into the GC-MS or HPLC-MS/MS system.
  - Identify **anagyrine** based on its specific retention time and mass spectral fragmentation pattern.
  - Quantify the concentration by comparing the peak area to that of a known analytical standard.

## Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of **anagyrine**-induced teratogenesis in cattle.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Crooked calf – lupine induced arthrogryposis | College of Veterinary Medicine | Washington State University [vetmed.wsu.edu]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Anagyrine - Wikipedia [en.wikipedia.org]
- 5. capitalpress.com [capitalpress.com]
- 6. Environmental Causes of Congenital and Inherited Anomalies in Animals - Generalized Conditions - MSD Veterinary Manual [msdvetmanual.com]
- 7. bioone.org [bioone.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anagyrine desensitization of peripheral nicotinic acetylcholine receptors. A potential biomarker of quinolizidine alkaloid teratogenesis in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Publication : USDA ARS [ars.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. Biomarkers and their potential for detecting livestock plant poisonings in Western North America - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lupin alkaloids from teratogenic and nonteratogenic lupins. IV. Concentration of total alkaloids, individual major alkaloids, and the teratogen anagyrine as a function of plant part and stage of growth and their relationship to crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. repository.arizona.edu [repository.arizona.edu]
- 17. Publication : USDA ARS [ars.usda.gov]
- 18. Publication : USDA ARS [ars.usda.gov]
- 19. The effect of body condition on serum concentrations of two teratogenic alkaloids (anagyrine and ammodendrine) from lupines (Lupinus species) that cause crooked calf disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. avmajournals.avma.org [avmajournals.avma.org]

- 21. Lupin alkaloids from teratogenic and nonteratogenic lupins. III. Identification of anagyrine as the probable teratogen by feeding trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. New Analytical Approach to Quinolizidine Alkaloids and Their Assumed Biosynthesis Pathways in Lupin Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Teratogenic effects of Anagyrine in livestock]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10820441#teratogenic-effects-of-anagyrine-in-livestock>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)